PtdIns-(1,2-dipalmitoyl) (ammonium salt)
Description
PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic phosphatidylinositol (PtdIns) analog with saturated C16:0 (palmitoyl) fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. The ammonium salt form enhances solubility in aqueous systems, making it suitable for studying phosphoinositide signaling pathways, lipid-protein interactions, and membrane dynamics . This compound is widely used as a standard in lipidomics and phosphoinositide extraction protocols due to its structural stability and defined composition . Its primary role in research involves elucidating the spatial and temporal regulation of phosphoinositide metabolism, particularly in cellular processes such as endocytosis, cytoskeletal reorganization, and signal transduction .
Properties
IUPAC Name |
azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHBHKPDFRCJQ-HUKLJVEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H82NO13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347752 | |
| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34290-57-8 | |
| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Activation
The process begins with the activation of palmitic acid (C16:0) using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These agents facilitate the formation of reactive intermediates, enabling efficient esterification with the hydroxyl groups of myo-inositol. The sn-1 and sn-2 positions are selectively targeted by protecting other hydroxyl groups with acid-labile groups like tert-butyldimethylsilyl (TBDMS).
Esterification Conditions
Esterification is performed under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 25–40°C for 12–24 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, achieving yields of 70–85%. Critical parameters include:
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Temperature : Elevated temperatures (>40°C) risk acyl migration, compromising regioselectivity.
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Solvent Polarity : Low-polarity solvents minimize undesired side reactions.
Table 1: Optimized Conditions for Chemical Esterification
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 25–40°C | Prevents acyl migration |
| Solvent | Dichloromethane/THF | Enhances regioselectivity |
| Catalyst | DMAP (5 mol%) | Increases efficiency |
| Reaction Time | 12–24 hours | Maximizes conversion |
Enzymatic Synthesis Using Lipase Catalysis
Enzymatic methods offer an alternative to chemical synthesis, leveraging lipases for regioselective acylation without extensive protecting-group strategies.
Lipase-Catalyzed Desymmetrization
Lipozyme TL-IM®, a immobilized lipase from Thermomyces lanuginosus, catalyzes the desymmetrization of myo-inositol derivatives. This enzyme selectively acylates the sn-1 and sn-2 positions in a single step, avoiding the need for orthogonal protection. The reaction proceeds in tert-amyl alcohol at 45°C, achieving 80–90% regioselectivity.
Advantages Over Chemical Methods
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Stereochemical Precision : Enzymatic catalysis preserves the natural D-configuration of phosphatidylinositol.
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Reduced Byproducts : Eliminates side reactions associated with carbodiimide activators.
Purification and Isolation Techniques
Post-synthesis purification is critical to remove unreacted fatty acids, catalysts, and byproducts.
Solvent Extraction and Chromatography
Crude product is dissolved in chloroform/methanol/water (2:1:0.1 v/v/v) and subjected to Folch partitioning. The organic phase, containing PtdIns-(1,2-dipalmitoyl), is dried under nitrogen and purified via silica gel chromatography using a gradient of chloroform/methanol/ammonium hydroxide (65:25:5).
Lyophilization for Ammonium Salt Formation
The purified phosphatidylinositol derivative is converted to its ammonium salt by treatment with ammonium acetate (20 mM) in methanol. Lyophilization removes residual solvents, yielding a hygroscopic powder with >95% purity.
Table 2: Purification Efficiency Across Methods
| Method | Purity (%) | Yield (%) | Key Limitation |
|---|---|---|---|
| Silica Chromatography | 95–98 | 60–70 | Time-intensive |
| Lyophilization | 90–95 | 85–90 | Residual solvent retention |
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization-mass spectrometry (ESI-MS) in negative-ion mode confirms molecular weight (828.1 g/mol) and detects acyl chain homogeneity. Key fragments include m/z 241.1 (inositol phosphate) and m/z 577.4 (dipalmitoyl glycerol).
Nuclear Magnetic Resonance (NMR)
¹H and ³¹P NMR spectra validate regioselectivity:
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¹H NMR : δ 5.25 ppm (inositol H-2), δ 2.30 ppm (palmitoyl α-methylene).
Challenges and Innovations
Acyl Migration Mitigation
Uncontrolled acyl migration to sn-3 positions remains a challenge. Strategies include:
Chemical Reactions Analysis
PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various reactions:
Hydrolysis: Enzymatic or chemical hydrolysis of the ester bonds produces inositol and palmitic acid.
Phosphorylation: Phosphorylation at the 3-position generates PtdIns-(3)-P1.
Oxidation/Reduction: The fatty acyl chains may undergo oxidation or reduction reactions.
Substitution: Substitution reactions can modify the inositol headgroup.
Common reagents include enzymes (phospholipases), acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
PtdIns-(1,2-dipalmitoyl) (ammonium salt) finds applications in:
Cell Signaling: As a precursor for second messengers like PtdIns-(3)-P1.
Membrane Biophysics: Studying lipid bilayers and membrane properties.
Drug Delivery: Incorporation into liposomes for targeted drug delivery.
Neurobiology: Investigating neuronal signaling pathways.
Mechanism of Action
The compound’s effects stem from its involvement in lipid signaling pathways. It interacts with proteins via its inositol headgroup, influencing cellular processes such as vesicle trafficking, cell growth, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison of PtdIns-(1,2-dipalmitoyl) (Ammonium Salt) and Related Phospholipids

*Balanced by ammonium counterions for solubility.
Biophysical and Biochemical Properties
Key Findings:
Membrane Rigidity and Phase Behavior: PtdIns-(1,2-dipalmitoyl) and DPPC both exhibit high phase transition temperatures (~41°C) due to saturated acyl chains, forming rigid, ordered bilayers. This contrasts with unsaturated analogs like 1,2-dioleoyl PC, which remain fluid at physiological temperatures . In erythrocyte studies, 1,2-dipalmitoyl PC-modified membranes resisted shape changes (echinocytosis) more effectively than unsaturated PCs, indicating greater mechanical stability .
Cation Interactions :
- The ammonium salt form of PtdIns-(1,2-dipalmitoyl) reduces electrostatic repulsion between anionic head groups, enhancing solubility. This contrasts with sodium or calcium salts of DPPA, which exhibit stronger cation binding (e.g., Ca²⁺) that promotes membrane aggregation .
Protection Against Detergents and Bile Salts: Dipalmitoyl phospholipids (e.g., DPPC, PtdIns-(1,2-dipalmitoyl)) outperform unsaturated PCs in mitigating bile salt-induced cytotoxicity. For example, DPPC and sphingomyelin reduced non-phospholipid-associated bile salts by 50% compared to egg yolk PC, minimizing cell lysis .
Biological Activity
PtdIns-(1,2-dipalmitoyl) (ammonium salt), a synthetic analog of phosphatidylinositol, is a glycerophospholipid characterized by the presence of two palmitic acid chains at the sn-1 and sn-2 positions. This compound plays a crucial role in various biological processes, particularly in cell signaling and membrane dynamics. Its unique structural properties make it an important model for studying lipid interactions within biological membranes.
- Molecular Structure : PtdIns-(1,2-dipalmitoyl) (ammonium salt) retains the stereochemistry of natural phosphatidylinositol, which is vital for its biological functions.
- Stability : Generally stable under standard laboratory conditions but sensitive to extreme pH levels .
- Solubility : The ammonium salt form enhances its solubility in aqueous solutions, facilitating biochemical applications.
PtdIns-(1,2-dipalmitoyl) (ammonium salt) primarily influences lipid signaling pathways within cellular membranes. Its inositol headgroup interacts with various proteins, impacting processes such as:
- Vesicle Trafficking : Modulates the movement of vesicles within cells.
- Cell Growth and Apoptosis : Alters membrane dynamics that facilitate signal transduction critical for cellular responses .
1. Cell Signaling
PtdIns-(1,2-dipalmitoyl) has been shown to participate in several signaling pathways:
- It acts as a precursor for more complex phosphoinositides that are involved in signal transduction cascades.
- The interaction with phospholipases can lead to the generation of second messengers that influence cellular activities such as proliferation and apoptosis .
2. Anti-Cancer Properties
Research indicates that PtdIns-(1,2-dipalmitoyl) can exhibit anti-cancer properties through:
- Synergistic Effects with Phospholipases : For instance, when combined with bee venom secretory phospholipase A2 (bv-sPLA2), it enhances cytotoxic effects on tumor cells by disrupting membrane integrity and blocking survival signaling pathways mediated by proteins like PKB/Akt .
- Induction of Cell Death : Studies have demonstrated that PtdIns analogs can augment cell death in response to DNA damage, suggesting potential therapeutic applications in cancer treatment .
Study 1: Interaction with bv-sPLA2
A study investigated the combined effects of bv-sPLA2 and PtdIns(3,4)P2 on renal cancer cells. The results showed:
- Significant inhibition of cell proliferation when both agents were administered together.
- A marked reduction in EGF receptor expression following treatment, indicating disrupted survival signaling pathways .
Study 2: Liposomal Formulations
Another study focused on liposomal formulations containing PtdIns analogs. Key findings included:
- Enhanced delivery of metallodrugs to tumor sites.
- Increased apoptosis induction compared to non-liposomal formulations, highlighting the potential for improved therapeutic efficacy .
Data Summary
| Property/Activity | Description |
|---|---|
| Chemical Structure | Synthetic analog with two palmitic acid chains |
| Stability | Stable under normal conditions; sensitive to pH |
| Biological Role | Involved in cell signaling and membrane dynamics |
| Anti-Cancer Activity | Enhances cytotoxicity when combined with bv-sPLA2 |
| Mechanism | Disruption of membrane integrity; blockade of survival signals |
Q & A
Basic Research Questions
Q. What structural characteristics distinguish PtdIns-(1,2-dipalmitoyl) (ammonium salt) from other phosphoinositides?
- The compound features saturated C16:0 (dipalmitoyl) fatty acids esterified at the sn-1 and sn-2 positions of the glycerol backbone, with an inositol head group phosphorylated at specific positions. The ammonium salt form enhances solubility in aqueous buffers compared to free acid forms . Analytical confirmation of structure requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to verify acyl chain placement and phosphorylation patterns.
Q. How should PtdIns-(1,2-dipalmitoyl) (ammonium salt) be stored to ensure long-term stability?
- Store lyophilized aliquots at -20°C in inert, anhydrous conditions to prevent hydrolysis. For short-term use (≤1 week), dissolve in chloroform:methanol (2:1 v/v) and store at -80°C under nitrogen to avoid oxidation. Avoid repeated freeze-thaw cycles, as this degrades acyl chains and inositol phosphate groups .
Q. What solvents are optimal for solubilizing this compound in cell-based assays?
- For in vitro studies, pre-dissolve in organic solvents (e.g., chloroform) and evaporate under nitrogen to form lipid films. Rehydrate films in aqueous buffers containing 0.1% fatty acid-free bovine serum albumin (BSA) or lipid carriers like cyclodextrin to prevent micelle aggregation. For membrane incorporation, use sonication or extrusion through 100-nm polycarbonate membranes .
Advanced Research Questions
Q. How can lipid extraction protocols be optimized for phosphoinositide analysis using this compound as an internal standard?
- Use a modified Bligh-Dyer extraction with acidic conditions (e.g., 1% HCl in methanol) to improve recovery of anionic phosphoinositides. Spike the compound as an internal standard (50–100 pmol) during extraction to quantify recovery efficiency via LC-MS/MS. Centrifugation at 20,000 × g for 30 min at 4°C enhances phase separation and minimizes losses .
Q. What strategies address batch-to-batch variability in synthetic phosphoinositides?
- Request batch-specific certificates of analysis (CoA) detailing purity (≥98% by HPLC), salt content (e.g., ammonium vs. sodium counterions), and residual solvents. For sensitive assays (e.g., surface plasmon resonance), normalize lipid concentrations using phosphorus assays or gravimetric analysis. Cross-validate functional activity across batches using standardized lipid-protein binding assays .
Q. How can researchers resolve discrepancies in lipid-protein binding data involving this phosphoinositide?
- Contradictions may arise from differences in lipid presentation (e.g., vesicles vs. micelles) or counterion interference. Use lipid bilayers or nanodiscs to mimic physiological membranes. Employ isothermal titration calorimetry (ITC) or fluorescence anisotropy to measure binding thermodynamics, ensuring buffer compatibility (e.g., avoid high ammonium concentrations if counterions compete for binding sites) .
Q. What advanced techniques quantify subcellular localization of PtdIns-(1,2-dipalmitoyl) (ammonium salt) in live cells?
- Incorporate fluorescent analogs (e.g., BODIPY-labeled derivatives) via electroporation or lipid transfer proteins. Combine confocal microscopy with organelle-specific markers (e.g., GFP-tagged PH domains) for spatial resolution. For endogenous tracking, use anti-phosphoinositide antibodies validated via knockout controls .
Methodological Considerations
- Purity Validation : Use reversed-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to resolve lipid species. Confirm absence of lysophospholipid contaminants (<1%) .
- Functional Assays : In kinase/phosphate assays, pre-treat lipids with chelators (e.g., EDTA) to remove counterions that may inhibit enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
